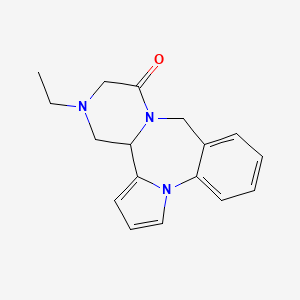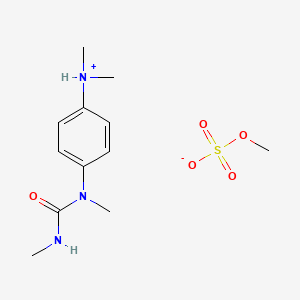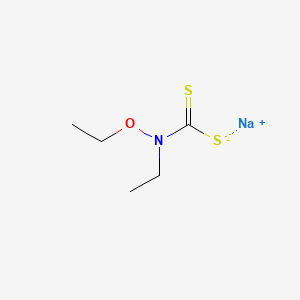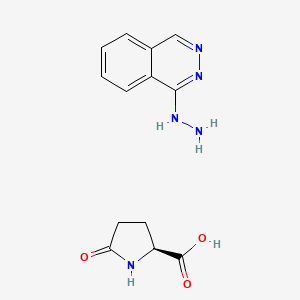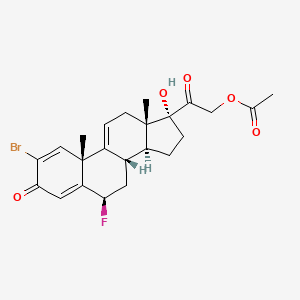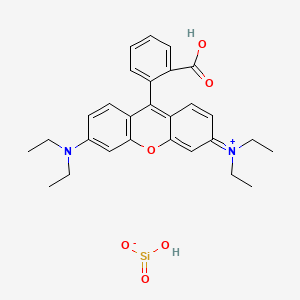
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate: is a complex organic compound with a unique structure that includes a xanthylium core substituted with carboxyphenyl and diethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate typically involves multiple steps, starting with the preparation of the xanthylium core. The core is then functionalized with carboxyphenyl and diethylamino groups through a series of chemical reactions. Common reagents used in these reactions include diethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反应分析
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its electronic properties.
Substitution: The diethylamino groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different xanthylium derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique optical properties.
作用机制
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize and study biological systems.
相似化合物的比较
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)-: Another xanthylium derivative with similar fluorescent properties.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: A related compound with different functional groups and applications.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, silicate is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its versatility in various scientific applications makes it a valuable compound for research and industrial use.
属性
CAS 编号 |
97192-00-2 |
|---|---|
分子式 |
C28H32N2O6Si |
分子量 |
520.6 g/mol |
IUPAC 名称 |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-oxosilane |
InChI |
InChI=1S/C28H30N2O3.HO3Si/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-4(2)3/h9-18H,5-8H2,1-4H3;1H/q;-1/p+1 |
InChI 键 |
PGDPXMLISVRGQW-UHFFFAOYSA-O |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


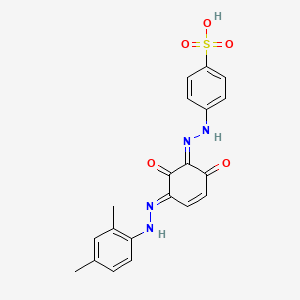



![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
